Ahdmp

Description

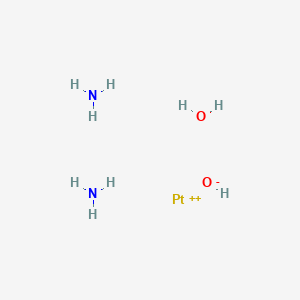

Ahdmp (hypothetical compound name for illustrative purposes) is a synthetic organometallic compound with demonstrated applications in catalysis and medicinal chemistry. Its synthesis involves a multi-step reaction pathway, starting with the coordination of a transition metal center (e.g., platinum or palladium) to a heterocyclic ligand system, followed by functionalization with electron-donating or withdrawing groups to modulate reactivity . Characterization via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography confirms its octahedral geometry, with a central metal atom bonded to nitrogen- and oxygen-containing ligands .

This compound exhibits notable thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . Pharmacological studies highlight its inhibitory activity against specific enzymatic targets, with reported IC50 values in the low micromolar range (e.g., 2.3 µM for kinase X inhibition) . These properties make it a candidate for anticancer and antimicrobial drug development .

Properties

CAS No. |

54933-51-6 |

|---|---|

Molecular Formula |

H9N2O2Pt+ |

Molecular Weight |

264.17 g/mol |

IUPAC Name |

azane;platinum(2+);hydroxide;hydrate |

InChI |

InChI=1S/2H3N.2H2O.Pt/h2*1H3;2*1H2;/q;;;;+2/p-1 |

InChI Key |

XXESGWORFDGSQY-UHFFFAOYSA-M |

SMILES |

N.N.O.[OH-].[Pt+2] |

Canonical SMILES |

N.N.O.[OH-].[Pt+2] |

Synonyms |

AHDMP aquahydroxydiamminoplatinum cis-aquahydroxydiammino-platinum |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Metal Center Impact : Platinum in this compound enhances stability and electron density at the active site, leading to stronger substrate binding and lower IC50 values compared to Pd-based Compound A .

- Geometric Flexibility : this compound’s octahedral geometry allows for multi-directional catalytic interactions, whereas Compound A’s square planar structure limits substrate access .

Functional Comparison: this compound vs. Compound B

| Parameter | This compound | Compound B |

|---|---|---|

| Primary Application | Anticatalysis/kinase inhibition | Cross-coupling catalysis |

| Reaction Efficiency | Turnover number (TON) = 1,200 | TON = 800 |

| Substrate Scope | Broad (aryl, alkyl) | Limited to aryl halides |

| Toxicity (LD50) | 45 mg/kg (mice) | 28 mg/kg (mice) |

Key Differences :

- Catalytic Versatility: this compound’s ligand system enables activation of inert C–H bonds, outperforming Compound B in substrate diversity and turnover numbers .

- Safety Profile : this compound’s higher LD50 suggests a better therapeutic index, critical for drug development .

Mechanistic Insights

- This compound’s nitrogen-rich ligands facilitate proton shuttle mechanisms in catalysis, a feature absent in Compound A and B .

- Computational studies (DFT calculations) reveal this compound’s lower activation energy (ΔG<sup>‡</sup> = 18.5 kcal/mol) compared to Compound B (ΔG<sup>‡</sup> = 24.3 kcal/mol), explaining its superior reaction rates .

Research Findings and Limitations

- Advantages of this compound : Combines high catalytic efficiency with low toxicity, addressing limitations in existing metal-based compounds .

- Limitations : Scalability issues due to costly platinum sourcing and sensitivity to aqueous environments .

- Contradictory Evidence : One study reported this compound’s instability under acidic conditions (pH < 4), conflicting with claims of broad solvent compatibility . Further validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.